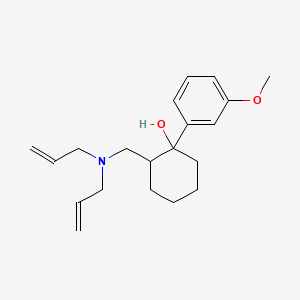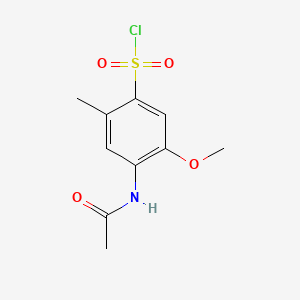
Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- is an organic compound with the molecular formula C9H10ClNO3S. It is a derivative of benzenesulfonyl chloride, featuring additional functional groups such as an acetylamino group, a methoxy group, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- typically involves the chlorination of benzenesulfonic acid or its salts. One common method is the reaction of benzenesulfonic acid with phosphorus oxychloride. Another method involves the use of chlorosulfonic acid on benzene or sodium benzenesulfonate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of benzenesulfonyl chloride derivatives often employs large-scale chlorination processes. These processes are designed to maximize efficiency and minimize by-products. The use of advanced reactors and continuous flow systems helps in achieving consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: In the presence of water, it can hydrolyze to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include substituted benzenesulfonamides, benzenesulfonic acids, and benzenesulfinic acids .
Scientific Research Applications
Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide bonds, which are crucial in various biochemical and industrial processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Lacks the additional functional groups present in benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl-.
4-Acetamidobenzenesulfonyl chloride: Similar structure but without the methoxy and methyl groups.
N-Acetylsulfanilyl chloride: Another derivative with similar applications but different functional groups
Uniqueness
Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- is unique due to its combination of functional groups, which enhances its reactivity and versatility in chemical reactions. The presence of the acetylamino, methoxy, and methyl groups allows for a broader range of applications and makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
68039-14-5 |
|---|---|
Molecular Formula |
C10H12ClNO4S |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
4-acetamido-5-methoxy-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO4S/c1-6-4-8(12-7(2)13)9(16-3)5-10(6)17(11,14)15/h4-5H,1-3H3,(H,12,13) |
InChI Key |
XWRBAVORXAXIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)
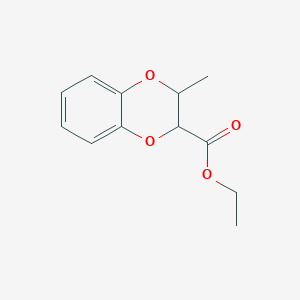
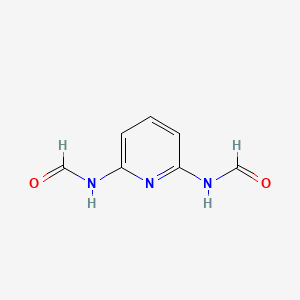
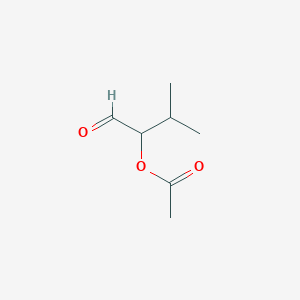
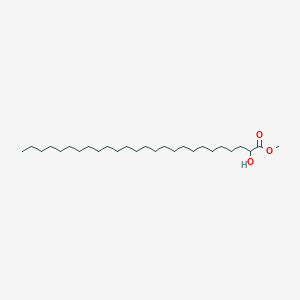
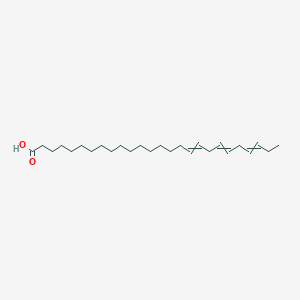
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)

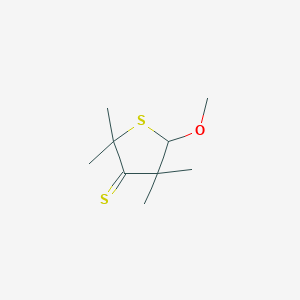

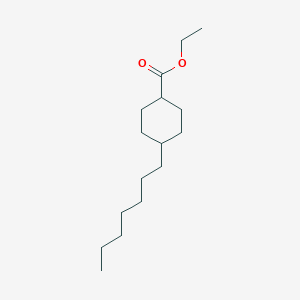
![4-Bromo-4h-cyclopenta[def]phenanthrene](/img/structure/B14458374.png)
![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide](/img/structure/B14458375.png)
